N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide
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Overview
Description
N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is a complex organic compound that features a sulfonyl azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and subsequent coupling with the acetamide moiety. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative.
Scientific Research Applications
N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability.
Mechanism of Action
The mechanism of action of N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl azetidine moiety is known to interact with enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide: Similar structure but with different substituents.
N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine: Contains a thiazole ring instead of a sulfonyl azetidine moiety.
Uniqueness
N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl azetidine moiety is particularly noteworthy for its potential enzyme inhibitory activity.
Properties
IUPAC Name |
N-[4-[2-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-oxoethyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14(23)21-16-5-3-15(4-6-16)11-20(24)22-12-19(13-22)28(25,26)18-9-7-17(27-2)8-10-18/h3-10,19H,11-13H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSGTDYHGSPDSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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